N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21(24-17-11-5-2-6-12-17)20(15-16-9-3-1-4-10-16)25-22(27)18-13-7-8-14-19(18)23(25)28/h1,3-4,7-10,13-14,17,20H,2,5-6,11-12,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFNWFOOKXAPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide typically involves the reaction of cyclohexylamine with phthalic anhydride to form N-cyclohexylphthalimide. This intermediate is then reacted with 3-phenylpropanoic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or phthalimide moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
The amide nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide ()
- Substituent : tert-butyl (bulky alkyl group).
- Molecular Weight : 232.23 g/mol.
- Key Differences :
- Enhanced steric hindrance may improve metabolic stability by protecting the amide bond from enzymatic cleavage.
- Reduced solubility compared to the cyclohexyl derivative due to higher hydrophobicity.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide ()
- Substituent : Mesityl (2,4,6-trimethylphenyl).
- Molecular Weight : 336.38 g/mol.
- Likely superior membrane penetration but poor aqueous solubility.
- Implications: Potential for CNS-targeting applications where blood-brain barrier penetration is critical .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) Derivative ()
- Substituent : Pyrazolyl (heterocyclic).
- Key Differences: The pyrazole ring introduces hydrogen-bonding sites, enhancing target binding specificity. Potential modulation of anticonvulsant or anti-inflammatory activity, as seen in GABA-hybrid analogs ().
- Implications : Versatility in interacting with enzymes or receptors requiring polar interactions .
Functional Group Modifications
Nitrate Ester Derivatives ()
Compounds such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1–C6) incorporate nitrate groups as NO donors.
- Lower genotoxicity (micronucleus frequency < 6/1,000 cells) compared to hydroxyurea (33.7/1,000 cells at 100 mg/kg).
- Implications: Safer therapeutic profile for sickle cell disease; suggests the target compound’s isoindole core may reduce genotoxicity if functionalized similarly .
Sulfonamide and Sulfonate Derivatives ()
Examples include 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide ().
Biological Activity
N-Cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a cyclohexyl group, an isoindole moiety with dioxo functional groups, and a phenylpropamide segment.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 366.46 g/mol |
| Functional Groups | Amide, Dioxo, Isoindole |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, isoindole derivatives have been shown to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.
Case Study: Antitumor Efficacy
In a study involving various cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Cycle Progression : The compound has been observed to arrest cells in the G0/G1 phase.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Angiogenesis : Reduction in vascular endothelial growth factor (VEGF) expression.
Anti-inflammatory Properties
In addition to antitumor activity, this compound has shown promise in reducing inflammation markers. A study indicated that it could significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Data Table: Inflammatory Cytokine Levels
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| N-cyclohexyl Compound | 75 | 90 |
Absorption and Distribution
The compound exhibits good oral bioavailability with peak plasma concentrations achieved within 1–2 hours post-administration. Its lipophilicity suggests extensive tissue distribution.
Toxicity Profile
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to evaluate long-term effects and potential organ toxicity.
Q & A
Q. 1.1. What are the key considerations for synthesizing N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions, including amidation and isoindole ring formation. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., amide bond formation) require gradual reagent addition to avoid side products .
- Catalyst selection : Use of coupling agents like DCC/DMAP for efficient amidation, as seen in analogous compounds .
- Microwave-assisted synthesis : Demonstrated in related sulfonamide derivatives to improve yields (e.g., from 50% to 88% for compound 3b) .
Q. 1.2. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : Key for verifying cyclohexyl, phenyl, and isoindole moieties. For example, ¹H NMR can resolve splitting patterns from chiral centers .
- LCMS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- X-ray crystallography : Used in structurally similar calcium complexes to confirm stereochemistry .
Q. 1.3. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Anti-proliferative assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols, as applied to isoindole-based analogs .
- Enzyme inhibition studies : Test interactions with targets like nicotinamide phosphoribosyltransferase (NAMPT), leveraging structural insights from related inhibitors .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in biological activity data across different studies?
- Cross-validation : Use orthogonal assays (e.g., fluorescence-based binding studies vs. enzymatic activity assays) to confirm target engagement .
- Structural analogs : Compare activity trends with derivatives (e.g., modifying the cyclohexyl or phenyl groups) to identify critical pharmacophores .
- Meta-analysis : Review SAR tables (Table 1) to contextualize conflicting results.
Q. Table 1: Structure-Activity Relationships (SAR) of Isoindole Derivatives
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| 5-(1,3-Dioxoisoindol-2-yl)methylfuran | Antimicrobial | |
| 6-Acetoxyisoindole | Antitumor (IC₅₀: 12 µM) | |
| N-Cyclohexyl analogs | Enhanced enzyme inhibition |
Q. 2.2. What methodologies are suitable for studying its interaction with serum proteins or DNA?
- Multi-spectroscopic approaches : Circular dichroism (CD) and fluorescence quenching to assess binding affinity with bovine serum albumin (BSA), as demonstrated for isoindole hydrazides .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like DNA topoisomerase II .
Q. 2.3. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, inspired by sulfonamide derivatives .
- Metabolic profiling : Use liver microsome assays to identify vulnerable sites (e.g., isoindole ring oxidation) and guide structural shielding .
Methodological Challenges
Q. 3.1. What strategies mitigate synthetic challenges, such as low yields in amidation steps?
- Stepwise purification : Isolate intermediates via column chromatography before proceeding to subsequent reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
Q. 3.2. How can researchers address discrepancies in computational vs. experimental binding data?
- Force field refinement : Adjust parameters in docking software to account for isoindole’s electron-deficient π-system .
- MD simulations : Run 100-ns trajectories to validate docking poses under physiological conditions .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
